molecular formula C18H18ClNO4 B2765957 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1331301-42-8

2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2765957
CAS No.: 1331301-42-8
M. Wt: 347.8
InChI Key: KGPFHSDWIMYIRN-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, an amino group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves the esterification of 2-[(2-Chlorophenyl)amino]-2-oxoethanol with 4-ethoxyphenylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
  • 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-hydroxyphenyl)acetate
  • 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Comparison: Compared to its analogs, 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for further research and development.

Biological Activity

2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate, a compound with the CAS number 1331301-42-8, has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a chlorophenyl group and an ethoxyphenyl moiety, which may influence its solubility and interaction with biological targets. The synthesis typically involves the esterification of 2-[(2-Chlorophenyl)amino]-2-oxoethanol with 4-ethoxyphenylacetic acid under acidic conditions, often using sulfuric or hydrochloric acid as a catalyst.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. For example, MIC values ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties . It appears to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial in cell proliferation and survival. In vitro studies demonstrated that it induced cell cycle arrest and apoptosis in prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The mechanism involves the activation of c-Jun NH2-terminal kinase (JNK), leading to the repression of Akt and mammalian target of rapamycin (mTOR) activity .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical signaling pathways, particularly those regulating cell growth and survival.
  • Receptor Binding : The compound could bind to receptors influencing cellular responses, contributing to its anticancer properties.
  • Cell Cycle Modulation : By affecting the cell cycle machinery, it promotes apoptosis in cancer cells while potentially sparing normal cells.

Comparative Analysis

A comparison with similar compounds reveals that the presence of the ethoxy group enhances solubility and biological activity compared to analogs like 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate. This structural difference may be pivotal in determining the pharmacological profile of these compounds .

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundEffective against various strainsInduces apoptosis in PC-3 and MCF-7 cells
2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetateModerate activityLimited studies available

Case Studies

  • In Vitro Studies : In a study examining its effects on cancer cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, particularly at higher doses, indicating a dose-dependent response .
    • Cell Lines Used : PC-3 (prostate cancer), MCF-7 (breast cancer)
    • Key Findings : Induction of apoptosis was confirmed through assays measuring caspase activation.
  • Synergistic Effects : Another study explored the potential for combining this compound with existing chemotherapeutics like paclitaxel, revealing enhanced cytotoxic effects when used in conjunction with suboptimal doses of paclitaxel .

Properties

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-2-23-14-9-7-13(8-10-14)11-18(22)24-12-17(21)20-16-6-4-3-5-15(16)19/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPFHSDWIMYIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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